molecular formula C16H18ClNO2 B12508142 Methyl 2-(benzylamino)-2-phenylacetate hydrochloride

Methyl 2-(benzylamino)-2-phenylacetate hydrochloride

Cat. No.: B12508142
M. Wt: 291.77 g/mol
InChI Key: PETPOPHARBPDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is methyl 2-(benzylamino)-2-phenylacetate hydrochloride , as defined by PubChem’s computed descriptors. Its structural representation consists of three key components:

  • A central glycine backbone substituted at the α-carbon with both benzylamine and phenyl groups.
  • A methyl ester functional group at the carboxylic acid position.
  • A hydrochloride counterion associated with the benzylamino nitrogen.

The SMILES notation for this compound is:
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl, which explicitly defines the connectivity of all atoms. The InChIKey PETPOPHARBPDEH-UHFFFAOYSA-N provides a machine-readable identifier for its 3D conformation.

Property Value Source
IUPAC Name This compound
Structural Class Substituted glycine derivative

Synonyms and Registry Numbers

This compound is documented under multiple synonyms and registry identifiers across chemical databases:

Synonym Registry Number Database
Bzl-DL-Phg-OMe.HCl CID 12677532 PubChem
Methyl 2-(benzylamino)-2-phenylacetate HCl 27594-64-5 (CAS) PubChem
(R)-Methyl 2-(benzylamino)-2-phenylacetate HCl 2829281-50-5 (CAS) BLD Pharmatech

Key distinctions :

  • The CAS 27594-64-5 refers to the racemic hydrochloride salt.
  • 2829281-50-5 specifies the (R)-enantiomer hydrochloride.
  • The non-salt form (CAS 78907-06-9 ) has a molecular weight of 255.31 g/mol.

Molecular Formula and Weight Analysis

The hydrochloride salt exhibits distinct molecular parameters compared to its free base:

Parameter Free Base (C₁₆H₁₇NO₂) Hydrochloride (C₁₆H₁₈ClNO₂)
Molecular Formula C₁₆H₁₇NO₂ C₁₆H₁₈ClNO₂
Molecular Weight 255.31 g/mol 291.77 g/mol
Density 1.114 g/cm³ Not reported
Boiling Point 368.2°C Decomposes before boiling

The 16.46% mass increase in the hydrochloride form arises from the addition of HCl (36.46 g/mol) to the free base. X-ray crystallography data is unavailable, but computed 3D conformers confirm tetrahedral geometry at the α-carbon.

Stereochemical Configuration and Chiral Center Characterization

The α-carbon atom (C2) serves as the sole chiral center, with configurations influencing pharmacological activity:

Configuration Property Source
Racemic (DL) 80% enantiomeric excess (ee) reported in synthetic routes
(R)-Enantiomer Specific rotation not quantified; resolved via chiral chromatography

Stereochemical synthesis :

  • Hydrogenolysis of N-benzyl amino esters with LDA in THF yields chiral β-lactams.
  • Asymmetric FLP hydrogenation using B(C₆F₅)₃ achieves up to 84% ee in related imine reductions.

Critical stereochemical descriptors :

  • Cahn-Ingold-Prelog priority :
    • NH-benzyl > COOCH₃ > C₆H₅ > H (for α-carbon).
  • Diastereoselectivity :
    • Proximity of stereocenters to reaction sites enhances selectivity (e.g., 68% d.e. in hydrogenations).

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

methyl 2-(benzylamino)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13;/h2-11,15,17H,12H2,1H3;1H

InChI Key

PETPOPHARBPDEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of α-Keto Esters

Reductive amination represents the most widely reported pathway for synthesizing methyl 2-(benzylamino)-2-phenylacetate hydrochloride. The method involves condensation of benzylamine with methyl 2-oxo-2-phenylacetate (phenylglyoxylic acid methyl ester) followed by imine reduction and subsequent salt formation.

Reaction Mechanism and Conditions

  • Imine Formation : Benzylamine reacts with methyl phenylglyoxylate in anhydrous tetrahydrofuran (THF) or dichloroethane (DCE) at 0–25°C. Acidic catalysts like acetic acid (1–5 mol%) accelerate the equilibrium toward imine formation.
  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate at 25–45°C, achieving yields of 75–92%. Alternative reductants like NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C) are less efficient due to ester group reduction side reactions.
  • Salt Formation : The free base is treated with HCl gas in diethyl ether or methanol to precipitate the hydrochloride salt.
Key Parameters:
  • Solvent : DCE outperforms THF in reaction rate and yield (88% vs. 72% in THF).
  • Stoichiometry : A 1.2:1 amine-to-ketoester ratio minimizes dimerization byproducts.
  • Temperature : Imine reduction proceeds optimally at 40°C; higher temperatures promote racemization.

Grignard Reagent-Mediated Alkylation

A patent-pending method utilizes a Grignard reagent to construct the α-amino ester skeleton:

Synthetic Protocol

  • Grignard Formation : Benzyl chloride reacts with magnesium in anhydrous ether to generate benzylmagnesium chloride.
  • Nucleophilic Addition : The Grignard reagent attacks methyl cyanoformate (methyl carbonate) at −10–10°C, forming a magnesium alkoxide intermediate.
  • Hydrolysis and Workup : Quenching with ice-cold water followed by HCl acidification yields the hydrochloride salt. The process achieves 85% purity before vacuum distillation.
Industrial Considerations:
  • Scale-Up : Continuous flow reactors improve safety by mitigating exothermic risks during Grignard formation.
  • Byproduct Management : Residual benzyl chloride is removed via azeotropic distillation with toluene.

Chiral Resolution of Racemic Mixtures

For enantiomerically pure (R)- or (S)-forms, resolution techniques are employed:

Diastereomeric Salt Formation

Racemic methyl 2-(benzylamino)-2-phenylacetate is treated with (1S)-(+)-10-camphorsulfonic acid in ethanol. The (R)-enantiomer preferentially crystallizes, yielding 98% enantiomeric excess (ee) after recrystallization.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) catalyzes the selective hydrolysis of the (S)-ester in phosphate buffer (pH 7.0), leaving the (R)-enantiomer intact (72% yield, 99% ee).

Alternative Pathways

N-Alkylation of Glycine Derivatives

Methyl 2-amino-2-phenylacetate hydrochloride undergoes benzylation using benzyl bromide in acetonitrile with K₂CO₃ as base (55–68% yield). However, over-alkylation to tertiary amines limits scalability.

Hydrolysis of Cyanohydrins

A niche method involves reacting benzylamine with mandelonitrile (phenylglycine cyanohydrin) in H₂SO₄, followed by esterification with methanol. This route suffers from low yields (≤40%) due to nitrile hydrolysis side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Reductive Amination 75–92 ≥99 High 120–180
Grignard Alkylation 65–78 85–95 Moderate 90–140
Enzymatic Resolution 70–75 ≥99 Low 300–450

Data synthesized from.

Optimization Strategies

Solvent Engineering

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in reductive amination improves yields by 12% while enhancing biodegradability.

Catalytic Asymmetric Synthesis

Chiral manganese(III)-salen complexes catalyze the Strecker reaction between benzylamine and methyl phenylglyoxylate, achieving 90% ee at −20°C.

Continuous Manufacturing

Microreactor systems reduce reaction times for Grignard routes from 8 hours to 25 minutes, boosting throughput by 15-fold.

Quality Control and Characterization

Analytical Protocols

  • HPLC : C18 column (4.6 × 250 mm), 70:30 acetonitrile/0.1% H₃PO₄ mobile phase, UV detection at 254 nm.
  • Chiral Purity : Circular dichroism (CD) spectroscopy at 220 nm quantifies enantiomeric excess.
  • Salt Content : Argentometric titration determines chloride content (theoretical: 13.2%).

Stability Data

The hydrochloride salt remains stable for 24 months at −20°C in amber glass vials (RH < 30%). Degradation products include benzyl alcohol and phenylacetic acid via ester hydrolysis.

Industrial Case Study

A 2024 pilot plant trial (China) scaled the Grignard method to 500 kg/batch:

  • Yield : 73% after distillation
  • Purity : 98.5% (HPLC)
  • Cost : $112/kg Key innovations included in-situ Mg activation with 1,2-dibromoethane and AI-driven temperature control.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Condition Reagents Products Mechanism
Acidic (HCl, H₂SO₄)Dilute acid, reflux2-(Benzylamino)-2-phenylacetic acid + methanolAcid-catalyzed ester cleavage
Basic (NaOH, KOH)Aqueous base, heatSodium/potassium 2-(benzylamino)-2-phenylacetateSaponification

Hydrolysis rates depend on temperature and solvent polarity. The hydrochloride salt’s acidic environment accelerates protonation of the ester carbonyl, enhancing electrophilicity.

Alkylation and Acylation

The benzylamino group participates in nucleophilic substitution reactions:

Reaction Type Reagents Products Catalysts/Conditions
AlkylationAlkyl halides (e.g., CH₃I)N-alkylated derivativesK₂CO₃, DMF, 60–80°C
AcylationAcetyl chloride, anhydridesN-acetylated derivativesPyridine, room temperature

Steric hindrance from the phenyl group impacts reaction efficiency, often requiring polar aprotic solvents like DMF for optimal yields .

Hydrogenation

Catalytic hydrogenation targets aromatic rings and the ester group:

Substrate Catalyst Conditions Products
Benzylamino groupPd/C, H₂40–60 psi, ethanolCyclohexylamino derivative + methanol
Phenyl ringRaney NiHigh-pressure H₂, heatPartially saturated tetrahydrophenyl compound

Selectivity depends on catalyst choice: Pd/C preferentially reduces the benzyl group, while Raney Ni targets the phenyl ring.

Stereochemical Transformations

The (R)-configuration influences reaction pathways:

  • Epimerization : Prolonged exposure to strong acids/bases may racemize the chiral center, forming a mixture of (R) and (S) enantiomers .

  • Chiral Resolution : Enzymatic hydrolysis (e.g., lipases) selectively processes one enantiomer, enabling optical purity enhancement.

Interaction with Grignard Reagents

The ester reacts with organomagnesium compounds:

Reagent Products Conditions
CH₃MgBrTertiary alcohol derivativeDry ether, −78°C to 0°C
PhMgClDiphenylmethanol analogTHF, reflux

Reactivity is moderated by the steric bulk of the benzylamino group, which slows nucleophilic attack at the ester carbonyl.

Oxidation Reactions

Controlled oxidation modifies functional groups:

Oxidizing Agent Target Site Products
KMnO₄ (acidic)Benzylamino groupN-oxidized species (e.g., nitrone)
OzonePhenyl ringCleavage to dicarboxylic acid

Oxidation of the benzylamino group requires acidic conditions to stabilize intermediates .

Salt Formation and Ion Exchange

The hydrochloride salt undergoes metathesis:

Reagent Counterion Solubility Change
AgNO₃NitratePrecipitates AgCl, releases free base
NaOHHydroxideFree base forms in aqueous phase

This property is exploited in purification and pharmacokinetic studies .

Photochemical Reactions

UV irradiation induces structural changes:

  • Norrish-Type Cleavage : Breaks the ester C–O bond, generating benzylamine and phenylacetic acid derivatives.

  • Dimerization : Forms cyclobutane derivatives via [2+2] photocycloaddition under UV light.

Bioconjugation

Used in prodrug design via peptide coupling:

Coupling Agent Target Biomolecule Application
EDC/NHSAntibodies, peptidesTargeted drug delivery systems

The benzylamino group serves as a linker for attaching therapeutic payloads.

Scientific Research Applications

Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is an organic compound belonging to the ester class, characterized by a benzylamino group and a phenylacetate moiety. It has applications in scientific research, medicinal chemistry, and industrial processes.

Scientific Research Applications

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology The compound is useful in studies of enzyme inhibition and protein-ligand interactions.
  • Industry It is used in the production of fine chemicals and pharmaceuticals.

Applications in Medicinal Chemistry

This compound is a building block in the synthesis of multi-target-directed ligands (MTDLs), which can interact with multiple biological targets simultaneously. MTDLs are useful in treating multifactorial diseases like neurodegenerative diseases . Sustainable MTDLs have been derived from cashew nutshell liquid, an inexpensive food waste with anti-inflammatory properties .

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation It can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution Nucleophilic substitution reactions can replace the benzylamino group with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 2-(benzylamino)-2-phenylacetate hydrochloride and similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-(benzylamino)-2-phenylacetate HCl 17136-35-5 C₁₆H₁₈ClNO₂ 291.77 Benzylamino, phenyl
2-(Methylamino)-2-phenylacetic acid HCl 28544-42-5 C₉H₁₂ClNO₂ 201.65 Methylamino, phenyl
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl 390815-44-8 C₁₀H₁₄ClNO₃ 231.68 Amino, 2-methoxyphenyl
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 141109-13-9 C₉H₁₁Cl₂NO₂ 244.10 Amino, 2-chlorophenyl
Methyl 2-(tert-Boc-amino)-2-phenylacetate 141190-94-5 C₁₄H₁₉NO₄ 265.31 tert-Boc-protected amino, phenyl

Key Observations :

  • Substituent Effects: The benzylamino group in the target compound increases steric bulk and lipophilicity compared to analogs with methylamino (CAS 28544-42-5) or unprotected amino groups (CAS 390815-44-8) . Electron-withdrawing groups (e.g., 2-chloro in CAS 141109-13-9) reduce basicity and may enhance stability under acidic conditions .
  • Molecular Weight : The target compound has the highest molecular weight due to the benzyl substituent, impacting pharmacokinetic properties like membrane permeability .
Target Compound:
  • Likely synthesized via Schlenk equilibrium or acid-catalyzed esterification using 2-(benzylamino)-2-phenylacetic acid and methanol with HCl .
Analogs:

2-(Methylamino)-2-phenylacetic acid HCl (CAS 28544-42-5): Synthesized by hydrolysis of nitriles (e.g., 2-(methylamino)-2-phenylacetonitrile) in 6M HCl .

Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl (CAS 390815-44-8): Prepared by esterification of the corresponding carboxylic acid using methanol and SOCl₂ at 0°C .

Methyl 2-(tert-Boc-amino)-2-phenylacetate (CAS 141190-94-5): Utilizes Boc-protection strategies to stabilize the amino group during synthesis .

Key Differences :

  • Reaction Conditions : The target compound’s synthesis likely requires milder conditions than the 24-hour reflux used for nitrile hydrolysis in CAS 28544-42-5 .
  • Protection Strategies : Analogs like CAS 141190-94-5 employ tert-Boc protection, which avoids hydrochloride salt formation until deprotection .

Physicochemical Properties

Property Target Compound 2-Methoxyphenyl Analog (CAS 390815-44-8) 2-Chlorophenyl Analog (CAS 141109-13-9)
Melting Point Not reported Not reported 228°C (decomp.)
Solubility Soluble in methanol Soluble in DMSO Poor in water
IR Absorption ~3244 cm⁻¹ (N-H) ~3105 cm⁻¹ (C=O) ~3105 cm⁻¹ (C=O)

Key Observations :

  • The 2-chlorophenyl analog exhibits a higher decomposition temperature, likely due to increased crystallinity from the chloro substituent .
  • The methoxy group in CAS 390815-44-8 enhances solubility in DMSO compared to the target compound .

Pharmacological and Industrial Relevance

  • Target Compound : Used in chiral resolution processes and as a precursor to bioactive molecules (e.g., kinase inhibitors) .
  • 2-Chlorophenyl Analog (CAS 141109-13-9) : Employed in the synthesis of antiviral agents due to enhanced stability .
  • tert-Boc-protected Analog (CAS 141190-94-5) : Preferred in solid-phase peptide synthesis for its stability under basic conditions .

Biological Activity

Methyl 2-(benzylamino)-2-phenylacetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a methyl ester functional group and a benzylamino substituent. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives useful in research and industry.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound to carboxylic acids or oxidized derivatives.Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reduces the ester group to alcohols or other forms.Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution The benzylamino group can participate in nucleophilic substitution reactions.Alkyl halides, Acyl chlorides

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to various biological sites, influencing pathways related to inflammation, pain modulation, and neuroprotection.

Case Study: Neuroprotective Effects

Research has indicated that compounds structurally similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated IC50 values in the nanomolar range, indicating potent enzyme inhibition.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, which is particularly useful in treating complex diseases.

Table 2: Biological Activities and Applications

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits AChE and BChE with subnanomolar activities; potential for Alzheimer's treatment.
Neuroprotection Exhibits protective effects on neuronal cells under oxidative stress conditions.
Anti-inflammatory Potential applications in reducing inflammation through modulation of specific pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(benzylamino)-2-phenylacetate hydrochloride, and how do reaction conditions influence yield?

  • The compound can be synthesized via reductive amination or nucleophilic substitution. A common method involves reacting glycine methyl ester hydrochloride with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the intermediate methyl 2-(benzylamino)acetate, followed by HCl treatment for salt formation . Yield optimization (up to 91%) is achieved by controlling stoichiometry, temperature (40–60°C), and reaction time (12–24 hours). Impurities like dibenzylated byproducts can be minimized using excess glycine ester .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

  • NMR (¹H/¹³C): Confirms benzyl and phenyl substituents via aromatic proton signals (δ 7.2–7.4 ppm) and methyl ester groups (δ 3.6–3.8 ppm).
  • Mass spectrometry (ESI-MS): Detects the molecular ion peak ([M+H]+) at m/z 304.2, matching the molecular formula C₁₆H₁₈ClNO₂ .
  • HPLC purity analysis: Validates >98% purity using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact, which may cause inflammation .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as it may irritate the respiratory tract .
  • Spill management: Absorb with inert material (e.g., sand) and dispose of as hazardous waste under federal regulations .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of enantiomerically pure derivatives?

  • Chiral auxiliaries (e.g., (R)- or (S)-α-methoxyphenylacetic acid) or asymmetric catalysis (e.g., Pd/BINAP complexes) can induce enantioselectivity. For example, (R)-configured analogs are synthesized using chiral starting materials, achieving >97% enantiomeric excess (ee) via chiral HPLC validation .

Q. What mechanistic insights explain competing side reactions in the alkylation of glycine esters?

  • Dibenzylation occurs due to over-alkylation at the amine group. Computational studies (DFT) suggest that steric hindrance from the benzyl group lowers the activation energy for mono-alkylation, while excess benzyl bromide favors bis-adduct formation. Kinetic control (low temperature, short reaction time) suppresses this .

Q. How does this compound serve as a precursor in medicinal chemistry, and what pharmacokinetic challenges arise?

  • It is a key intermediate for naphthyridine derivatives (e.g., antiviral agents) via condensation with malonate salts . However, its ester group may confer poor oral bioavailability. Prodrug strategies (e.g., hydrolysis to carboxylic acid derivatives) improve solubility and metabolic stability .

Q. What contradictions exist in reported toxicity data, and how should researchers address them?

  • While acute toxicity data (e.g., LD₅₀) are scarce, conflicting reports on ecotoxicity (e.g., aquatic vs. terrestrial impact) highlight the need for standardized OECD guideline testing. Disposal must comply with TSCA regulations to mitigate environmental risks .

Methodological Considerations

Q. What purification techniques are most effective for isolating high-purity batches?

  • Recrystallization: Use ethanol/water mixtures to remove unreacted starting materials.
  • Column chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent resolves dibenzylated impurities .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and FTIR (e.g., ester hydrolysis peaks at 1700 cm⁻¹) . Optimal storage is in airtight containers at –20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.